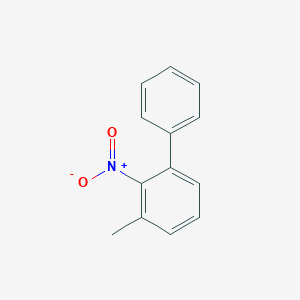

1,1'-Biphenyl, methylnitro-

Description

Contextualization within Substituted Biphenyl (B1667301) Chemistry

Substituted biphenyls are a class of organic compounds characterized by two phenyl rings linked by a single carbon-carbon bond, with various functional groups attached to the rings. orgsyn.org The biphenyl scaffold provides a versatile platform for constructing molecules with unique three-dimensional structures and electronic properties. The rotation around the central C-C bond is often hindered by the presence of substituents, particularly at the ortho positions, leading to a phenomenon known as atropisomerism, where rotational isomers can be isolated as distinct chemical entities. wikipedia.orgnih.gov

Methylnitrobiphenyls are a subset of this larger family, where the parent biphenyl structure is functionalized with one or more methyl (-CH₃) and nitro (-NO₂) groups. These compounds serve as important intermediates in organic synthesis and as subjects of fundamental studies into chemical reactivity and structure-property relationships. orgsyn.orgorgsyn.orgsmolecule.com Their investigation contributes to a deeper understanding of reaction mechanisms, such as electrophilic aromatic substitution and nucleophilic aromatic substitution, on complex aromatic systems.

Significance of Nitro and Methyl Substitution Patterns in Chemical Research

The presence and relative positions of the methyl and nitro groups on the biphenyl framework have a profound impact on the molecule's electronic and steric properties, which in turn dictate its chemical behavior.

The **nitro group (-NO₂) ** is a strong electron-withdrawing group due to both the inductive effect of the electronegative nitrogen and oxygen atoms and the resonance effect, which delocalizes electron density from the aromatic ring. This deactivation of the ring makes it less susceptible to electrophilic attack and more susceptible to nucleophilic attack.

The methyl group (-CH₃) , in contrast, is an electron-donating group through a combination of the inductive effect and hyperconjugation. It activates the aromatic ring towards electrophilic substitution.

The interplay of these opposing electronic effects in methylnitrobiphenyls creates a nuanced electronic landscape across the two aromatic rings. This electronic asymmetry influences the regioselectivity of further chemical transformations and is a key area of academic inquiry. Current time information in Bangalore, IN. For example, in electrophilic nitration reactions of 2-methylbiphenyl (B165360), the position of nitration is influenced by the steric hindrance of the methyl group, which can restrict the planarization of the carbocation intermediate. orgsyn.org

From a steric perspective, the size of the methyl and nitro groups can influence the torsional angle between the two phenyl rings. This, in turn, affects the molecule's conformation and can be a deciding factor in the potential for atropisomerism. wikipedia.orgnih.gov

Isomeric Diversity and Academic Research Scope of Methylnitrobiphenyls

The constitutional isomerism in methylnitrobiphenyls, arising from the different possible positions of the methyl and nitro groups on the two phenyl rings, leads to a wide array of compounds with distinct physical and chemical properties. This isomeric diversity is a central theme in the academic research of these compounds, as even a minor shift in a substituent's position can lead to significant changes in reactivity and spectroscopic characteristics. oup.comrsc.org

Academic research on methylnitrobiphenyls encompasses several key areas:

Synthesis and Methodology Development: A significant portion of research is dedicated to the efficient and selective synthesis of specific methylnitrobiphenyl isomers. Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed for this purpose. orgsyn.orgresearchgate.net

Spectroscopic and Structural Characterization: Detailed analysis using techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is crucial for identifying and characterizing the different isomers. orgsyn.orgdoi.orgamazonaws.com This data provides insights into the electronic environment of the nuclei and the vibrational modes of the functional groups.

Investigation of Reaction Mechanisms: Methylnitrobiphenyls serve as model compounds for studying the mechanisms of various organic reactions. For instance, the p-methylphenylation of nitrobenzene (B124822) has been studied to understand the influence of substituents on the properties of aryl radicals. rsc.org

Toxicological and Environmental Studies: Some methylnitrobiphenyl isomers are investigated for their potential carcinogenic and mutagenic properties, often stemming from the metabolic activation of the nitro group. scbt.com Research in this area also explores their environmental fate and potential for biodegradation.

The following tables present a selection of research findings for various methylnitrobiphenyl isomers, highlighting the diversity within this class of compounds.

Table 1: Selected Methylnitrobiphenyl Isomers in Academic Research

| Compound Name | CAS Number | Key Research Focus |

|---|---|---|

| 2-Methyl-4'-nitrobiphenyl (B1594515) | 33350-73-1 | Synthesis via palladium-catalyzed cross-coupling, pharmaceutical intermediate. orgsyn.orgontosight.ai |

| 4-Methyl-2'-nitrobiphenyl | 22430-63-1 | Synthesis, purification, and use as a precursor in further chemical synthesis. orgsyn.orgprepchem.com |

| 3-Methyl-4-nitrobiphenyl | 69314-47-2 | Carcinogenic and mutagenic properties, microbial degradation. scbt.com |

| 4-Methyl-3'-nitrobiphenyl | 53812-68-3 | Spectroscopic characterization. nih.gov |

| 2-Methyl-5-nitrobiphenyl | 13480-38-1 | Intermediate in organic synthesis. a2bchem.comnih.gov |

| 4'-Methyl-3-nitro-1,1'-biphenyl | 53812-68-3 | Spectroscopic characterization. nih.gov |

Table 2: Spectroscopic Data for Selected Methylnitrobiphenyl Isomers

| Compound Name | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

|---|---|---|---|

| 4-Methyl-2'-nitrobiphenyl | 7.54-7.48 (m, 2H), 7.41-7.38 (m, 2H), 7.24 (br s, 4H), 2.41 (s, 3H) | 205.2, 140.9, 140.5, 137.8, 130.7, 130.2, 129.4, 128.8, 128.7, 127.8, 127.2, 30.5, 21.2 | 3022, 1685, 1595, 1560, 1517, 1473, 1441, 1354, 1266, 1231, 1110, 1076, 1041, 1005, 967, 823, 764, 747 |

| 4-Methyl-4'-nitrobiphenyl | 7.49 – 7.51 (m, 2H), 7.33 – 7.37 (m, 2H), 7.27 (s, 2H), 7.00 (s, 2H), 2.50 (s, 3H) | 148.6, 136.4, 131.8, 128.6, 128.4, 122.4, 116.8, 112.6, 108.9, 107.6, 22.9 | 2924, 2854, 1597, 1512, 1463, 1345, 1106, 860, 824, 754, 734, 697, 54 |

| 4-Methoxy-2-nitrobiphenyl | 3.19 (s, 3H), 7.16 (dd, J = 2.5 Hz, 8.3 Hz, 1H), 7.27 (m, 7H) | Not specified | Not specified |

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-nitro-3-phenylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-10-6-5-9-12(13(10)14(15)16)11-7-3-2-4-8-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJLIVIFGFYPIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CC=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40554911 | |

| Record name | 3-Methyl-2-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40554911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80182-39-4 | |

| Record name | 3-Methyl-2-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40554911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Methylnitrobiphenyls

Advanced Coupling Reactions for Biphenyl (B1667301) Core Formation

The creation of the carbon-carbon bond linking the two phenyl rings in methylnitrobiphenyls is most effectively achieved through transition metal-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance, making them indispensable tools in modern organic synthesis.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium catalysts are at the forefront of biphenyl synthesis due to their versatility and high catalytic activity. A range of palladium-catalyzed methods have been developed and optimized for the formation of the biaryl scaffold.

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. gre.ac.uk This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The synthesis of methylnitrobiphenyls can be achieved by coupling a substituted nitrophenyl halide with a methylphenylboronic acid, or vice versa.

Recent advancements have demonstrated that nitroarenes can be used directly as coupling partners in Suzuki-Miyaura reactions, obviating the need for halogenated precursors. mdpi.com This approach involves the challenging oxidative addition of the C-NO2 bond to the palladium center. The reaction conditions for such couplings often require specific ligands and bases to achieve high yields. For instance, the use of bulky and electron-rich phosphine (B1218219) ligands can promote the catalytic cycle.

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1-Bromo-4-nitrobenzene (B128438) | o-Tolylboronic acid | Pd(PPh3)4 | PPh3 | Na2CO3 | Toluene/Water | 85 | High |

| 4-Nitrotoluene | Phenylboronic acid | Pd(OAc)2 | BrettPhos | K3PO4 | 1,4-Dioxane | 130 | Good |

| 1-Chloro-2-nitrobenzene | Phenylboronic acid | Pd(PPh3)4 | PPh3 | Na2CO3 | Methanol/Water | Microwave | Good |

This table presents illustrative examples of Suzuki-Miyaura coupling reactions for the synthesis of related biphenyl structures.

While the Suzuki-Miyaura coupling is prominent, other transition metal-catalyzed reactions are also employed for the synthesis of methylnitrobiphenyls. These methods often utilize different organometallic reagents and offer alternative pathways to the target molecules.

One notable method is the Negishi coupling , which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. For example, the synthesis of 2-methyl-4'-nitrobiphenyl (B1594515) can be achieved by coupling o-tolylzinc chloride with 1-bromo-4-nitrobenzene using a tetrakis(triphenylphosphine)palladium(0) catalyst.

Another approach is the Hiyama coupling , which utilizes organosilicon compounds. This method offers the advantage of using organosilanes that are often more stable and less toxic than other organometallic reagents.

More recently, copper/palladium co-catalyzed decarboxylative cross-coupling reactions have emerged as a powerful tool. This method involves the coupling of a carboxylic acid salt with an aryl halide. For instance, 4-methyl-2'-nitrobiphenyl can be synthesized from potassium 2-nitrobenzoate (B253500) and 4-bromotoluene (B49008) using a catalyst system composed of a copper(I) complex and a palladium salt.

| Coupling Reaction | Organometallic Reagent | Catalyst System | Example Product |

| Negishi Coupling | Organozinc | Pd(PPh3)4 or Ni(dppe)Cl2 | 2-Methyl-4'-nitrobiphenyl |

| Hiyama Coupling | Organosilane | Pd(OAc)2 / Ligand | Substituted Biphenyls |

| Decarboxylative Coupling | Carboxylic Acid Salt | Cu/Pd | 4-Methyl-2'-nitrobiphenyl |

This table summarizes various transition metal-catalyzed methods for biphenyl synthesis.

Modified Coupling Reaction Conditions and Purity Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired methylnitrobiphenyl isomer. Modifications to the catalyst system, solvent, base, and temperature can have a significant impact on the reaction outcome. The use of microwave irradiation has been shown to accelerate reaction times and, in some cases, improve yields in Suzuki-Miyaura couplings. gre.ac.uk Supported reagents and catalysts can also be employed to simplify purification and facilitate product isolation. gre.ac.uk

Purity Enhancement:

The purification of the crude product is a critical step in obtaining high-purity methylnitrobiphenyls. Common techniques include:

Crystallization/Recrystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals.

Column Chromatography: This technique is used to separate compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina). It is a highly effective method for separating isomers and removing impurities.

Filtration: Following a reaction, filtration is often used to remove solid catalysts or byproducts.

Liquid-Liquid Extraction: This method is used to separate the desired product from impurities by partitioning it between two immiscible liquid phases.

The choice of purification method depends on the physical properties of the target compound and the nature of the impurities.

Directed Functionalization: Nitration and Methylation Strategies

The introduction of nitro and methyl groups onto the biphenyl scaffold can be achieved either by using pre-functionalized starting materials in a cross-coupling reaction or by functionalizing the biphenyl core in a post-coupling step. The latter approach requires careful control of regioselectivity to obtain the desired isomer.

Regioselective Introduction of Nitro Groups

The nitration of methylbiphenyl is a classic example of an electrophilic aromatic substitution reaction. The position of the incoming nitro group is directed by the activating effect of the methyl group and the deactivating, yet directing, effect of the existing phenyl ring. The steric hindrance of the methyl group also plays a significant role in determining the product distribution.

For example, the nitration of 2-methylbiphenyl (B165360) has been studied to understand the regiochemical outcome. Preliminary findings indicate that nitration tends to favor the methylated phenyl ring. spu.edu This suggests that the steric influence of the ortho-methyl group may restrict the planarization of the carbocation intermediate, thereby influencing the position of nitration. spu.edu The choice of nitrating agent and reaction conditions (e.g., temperature, solvent) can be varied to influence the ratio of the resulting nitro isomers. Common nitrating agents include nitric acid in the presence of sulfuric acid or acetic anhydride.

| Substrate | Nitrating Agent | Major Product(s) |

| 2-Methylbiphenyl | HNO3 / H2SO4 | Nitration on the methylated ring is favored spu.edu |

| 4-Methylbiphenyl | HNO3 / Ac2O | Selective side-chain nitration can occur under certain conditions rsc.org |

| Methyl Benzoate | HNO3 / H2SO4 | Predominantly methyl 3-nitrobenzoate rsc.org |

This table provides examples of regioselective nitration reactions on related aromatic compounds.

Controlled Methyl Group Incorporation

Controlled incorporation of a methyl group onto a nitrobiphenyl scaffold, or vice-versa, is a critical aspect of synthesizing specific methylnitrobiphenyl isomers. The regiochemical outcome is governed by the directing effects of the substituents already present on the aromatic rings and the choice of synthetic strategy.

One primary approach involves the direct nitration of a methylbiphenyl precursor. For instance, the nitration of 2-methylbiphenyl has been investigated to understand the steric and electronic influences on the position of the incoming nitro group. Preliminary findings from electrophilic aromatic substitution (EAS) nitration of 2-methylbiphenyl indicate that the reaction preferentially occurs on the methylated phenyl ring. spu.edu This suggests that the steric hindrance of the methyl group can influence the planarization of the carbocation intermediate, thereby directing the regioselectivity of the nitration process. spu.edu The reaction of methylbenzene (toluene) with a nitrating mixture of concentrated sulfuric and nitric acids typically yields a mixture of 2-nitromethylbenzene and 4-nitromethylbenzene, with only a small amount of the 3-nitromethylbenzene isomer, as the methyl group is an ortho, para-director. chemguide.co.uk

Alternatively, the methyl group can be introduced onto a pre-existing nitrobiphenyl framework. While direct C-H methylation of unactivated aromatic rings is challenging, functional group interconversion provides a viable route. For example, a precursor such as a hydroxynitrobiphenyl can be methylated. The synthesis of 4-methoxy-3-nitrobiphenyl (B103475) is achieved through the methylation of 3-nitrobiphenyl-4-ol using dimethyl sulfate. nih.gov Although this example illustrates O-methylation, it highlights the principle of late-stage functionalization to introduce a methyl-containing group.

Cross-coupling reactions also offer a powerful method for the controlled construction of the methylnitrobiphenyl skeleton, where one of the coupling partners contains the methyl group and the other contains the nitro group. This approach allows for precise control over the final substitution pattern.

Multi-step Synthesis Pathways for Diverse Methylnitrobiphenyl Derivatives

The synthesis of specific methylnitrobiphenyl isomers often necessitates multi-step pathways that combine the formation of the biphenyl core with the introduction or modification of the methyl and nitro substituents. Modern palladium- and copper-catalyzed cross-coupling reactions are central to these strategies, providing efficient and selective methods for aryl-aryl bond formation.

One prominent strategy is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst. youtube.comyoutube.com This method is highly versatile and tolerates a wide range of functional groups. For the synthesis of methylnitrobiphenyls, this could involve coupling a methyl-substituted phenylboronic acid with a nitro-substituted aryl halide, or vice versa. A general procedure for Suzuki coupling involves mixing the halo-aromatic compound, a phenylboronic acid, a palladium catalyst like PdCl2(dppf), and a base such as sodium carbonate in a suitable solvent system. organic-synthesis.com The synthesis of 2-nitrobiphenyls and 2,2'-dinitrobiphenyls has been specifically investigated using Suzuki coupling, highlighting the challenges that can arise during the transmetalation step when the phenylboronic acid has a nitro group in the 2-position. researchgate.net

Another powerful technique is the Negishi cross-coupling reaction . A detailed procedure for the synthesis of 2-methyl-4'-nitrobiphenyl utilizes this method, involving the palladium-catalyzed coupling of an organozinc reagent with an aryl halide. orgsyn.org In this synthesis, o-tolylzinc chloride is coupled with 1-bromo-4-nitrobenzene in the presence of tetrakis(triphenylphosphine)palladium(0) as the catalyst, achieving a 78% yield of the desired product. orgsyn.org

The Ullmann coupling reaction represents a classical, copper-mediated method for the synthesis of biaryls, particularly those bearing electron-withdrawing groups like the nitro group. wikipedia.orgorganic-chemistry.org The traditional Ullmann reaction often requires harsh conditions, including high temperatures. organic-chemistry.org However, modern variations have been developed to improve efficiency. For instance, a solvent-free Ullmann coupling using a high-speed ball milling technique has been successfully applied to the biarylation of 2-iodonitrobenzene to produce 2,2'-dinitrobiphenyl (B165474) in quantitative yield. nih.gov This highlights the potential of the Ullmann reaction for synthesizing nitrobiphenyl precursors.

A decarboxylative cross-coupling reaction provides another innovative route. The synthesis of 4-methyl-2'-nitrobiphenyl can be achieved via a Cu/Pd-catalyzed decarboxylative coupling of potassium 2-nitrobenzoate with 4-bromotoluene. orgsyn.org This method is notable for using a readily available carboxylic acid salt as one of the coupling partners.

The following tables summarize the reaction conditions for the synthesis of specific methylnitrobiphenyl derivatives using these multi-step pathways.

Table 1: Synthesis of 2-Methyl-4'-nitrobiphenyl via Negishi Coupling orgsyn.org

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Reaction Time | Yield |

|---|

Table 2: Synthesis of 4-Methyl-2'-nitrobiphenyl via Decarboxylative Cross-Coupling orgsyn.org

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Temperature | Reaction Time | Yield |

|---|

Reaction Mechanisms and Pathways of Methylnitrobiphenyl Compounds

Electrophilic Aromatic Substitution Reactivity Profiles

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the reactivity of the biphenyl (B1667301) core is significantly modulated by the presence of methyl and nitro substituents. masterorganicchemistry.comyoutube.com These groups exert distinct electronic effects, influencing both the rate of reaction and the regioselectivity of the incoming electrophile.

Influence of Nitro and Methyl Substituents on Electron Density and Selectivity

The electron density and its distribution across the biphenyl rings are critical determinants of EAS reactivity. The methyl (-CH₃) and nitro (-NO₂) groups have opposing effects on the aromatic system.

The methyl group is an activating group. It donates electron density to the aromatic ring through two primary mechanisms:

Inductive Effect (+I): The alkyl group inductively donates electron density through the sigma (σ) bond, enriching the attached ring. ias.ac.inminia.edu.eg

Hyperconjugation: This involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the π-system of the aromatic ring.

This increase in electron density makes the ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. minia.edu.eg The methyl group is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions ortho and para to itself. This is because the carbocation intermediates (arenium ions or Wheland complexes) formed during ortho and para attack are more stable, with one resonance structure placing the positive charge on the carbon bearing the methyl group, where it is stabilized by the electron-donating nature of the substituent. libretexts.orgchemguide.co.uk

Conversely, the nitro group is a powerful deactivating group. It withdraws electron density from the aromatic ring through both inductive and resonance effects:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the σ-bond. minia.edu.egresearchgate.net

Resonance Effect (-R): The nitro group can delocalize π-electrons from the ring onto itself, creating a positive charge within the ring. This effect is particularly strong. libretexts.orgresearchgate.net

This significant decrease in electron density makes the ring much less reactive towards electrophiles, in some cases millions of times less reactive than benzene. libretexts.org The nitro group is a meta-director. During ortho and para attack, one of the resonance structures of the intermediate places the positive charge on the carbon atom directly attached to the electron-withdrawing nitro group, which is highly destabilizing. The intermediate for meta attack avoids this unfavorable arrangement and is therefore lower in energy relative to the ortho and para intermediates. minia.edu.eg

In a methylnitrobiphenyl molecule, these effects are combined. The ring substituted with the methyl group is "activated" and will be the primary site of electrophilic attack. The ring substituted with the nitro group is "deactivated." The directing effects of the methyl group will lead to substitution primarily at the ortho and para positions relative to it, while avoiding the deactivated ring.

| Substituent | Electronic Effect | Ring Reactivity | Directing Influence |

| Methyl (-CH₃) | Electron-donating (+I, Hyperconjugation) | Activating | ortho, para |

| Nitro (-NO₂) | Electron-withdrawing (-I, -R) | Deactivating | meta |

Advanced Cross-Coupling Reaction Dynamics Involving Methylnitrobiphenyl Precursors

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While traditionally relying on haloarenes, recent advancements have enabled the use of nitroarenes, such as methylnitrobiphenyl, as electrophilic partners in these reactions. This "denitrative coupling" offers a more atom-economical and potentially cost-effective synthetic route, as nitroarenes are readily prepared via nitration. nih.govmdpi.com

Mechanistic Role of Nitro Groups in Catalytic Cycles

In transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the nitro group plays a crucial role as a leaving group, a function conventionally performed by halogens or triflates. mdpi.com The catalytic cycle, particularly with palladium catalysts, has been extended to accommodate nitroarenes. nih.gov

The key and often rate-determining step where the nitro group is directly involved is the oxidative addition . In this step, the low-valent palladium catalyst (typically Pd(0)) inserts into the carbon-nitro (Ar-NO₂) bond of the methylnitrobiphenyl. This process was once considered difficult due to the strength of the Ar-NO₂ bond but has been achieved using specialized catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands like BrettPhos or N-heterocyclic carbenes (NHCs). nih.gov

The plausible catalytic cycle for a denitrative Suzuki-Miyaura coupling of a methylnitrobiphenyl can be summarized as follows:

Oxidative Addition: The Pd(0) complex reacts with the methylnitrobiphenyl, cleaving the Ar-NO₂ bond to form an Ar-Pd(II)-NO₂ intermediate. nih.govmdpi.com

Transmetalation: A base activates the organoboron reagent (e.g., a boronic acid), which then transfers its organic group to the palladium center, displacing the nitro group and forming an Ar-Pd(II)-Ar' complex.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the cycle. mdpi.com

The strong electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient, which can facilitate the initial interaction with the electron-rich metal catalyst. nih.gov Overcoming the challenges associated with the oxidative addition step has been a significant breakthrough, expanding the scope of electrophiles for cross-coupling reactions. nih.govmdpi.com

| Catalytic Cycle Step | Description | Role of Nitro Group |

| Oxidative Addition | Insertion of Pd(0) into the Ar-NO₂ bond. | Acts as the leaving group. |

| Transmetalation | Transfer of an organic group from a boron reagent to the Pd center. | Is displaced from the palladium complex. |

| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | Not directly involved. |

Photochemical Transformations and Excited State Dynamics

The absorption of light energy can induce significant transformations in methylnitrobiphenyl compounds, leading to highly reactive intermediates and unique reaction pathways. taylorfrancis.com When a methylnitrobiphenyl derivative, such as an azido-methylnitrobiphenyl, is exposed to light, it can generate a nitrene intermediate, which exhibits complex excited-state dynamics.

Intersystem Crossing Mechanisms of Singlet Methylnitrobiphenylnitrene

Photolysis of an aryl azide (B81097) precursor leads to the extrusion of molecular nitrogen and the formation of a nitrene in an excited singlet state (S₁). A nitrene is a neutral, electron-deficient species with a nitrogen atom having six valence electrons. This singlet nitrene is highly reactive but can undergo intersystem crossing (ISC) , a radiationless transition to a more stable triplet state (T₁). wikipedia.orgnih.gov

Intersystem crossing involves a change in the spin multiplicity of an electron. wikipedia.org

Singlet State (S₁): The two non-bonding electrons on the nitrogen atom have opposite spins (paired).

Triplet State (T₁): The two non-bonding electrons have parallel spins (unpaired).

The transition from the singlet to the triplet state is formally "forbidden" but can occur, especially when the vibrational energy levels of the two states overlap. wikipedia.org The rate of ISC is influenced by several factors, including spin-orbit coupling, which is more significant in molecules containing heavy atoms. wikipedia.orgnih.gov For aryl nitrenes, this process is often very fast. The triplet nitrene has a longer lifetime than the singlet state and behaves like a diradical, leading to different reaction pathways, such as hydrogen abstraction or addition to double bonds. The competition between the direct reactions of the singlet nitrene and its conversion to the triplet state is a key factor determining the final products of the photochemical reaction.

Protonation Pathways and Nitrenium Ion Formation

In the presence of a proton source, the photochemically generated singlet nitrene can follow a different and extremely rapid reaction pathway: protonation. Phenyl nitrenes that bear powerful electron-donating substituents are known to be strong bases. nih.govepa.gov The nitrene can abstract a proton from various sources, including alcohols or even acidic C-H bonds, to form a highly reactive nitrenium ion . nih.gov

This protonation can be exceptionally fast; for a related 4-amino-3-nitrophenylnitrene, the process occurs in approximately 5 picoseconds in methanol. nih.gov The resulting nitrenium ion is a cationic species with a positive charge on the nitrogen atom. It is a powerful electrophile and can react with various nucleophiles. The presence of electron-donating groups on the aromatic ring can help stabilize the nitrenium ion. nih.gov This pathway, from photochemically generated nitrene to a protonated nitrenium ion, is a key mechanism in applications such as photoaffinity labeling, where the goal is to create a highly reactive species that can covalently bind to nearby molecules. nih.govepa.gov

| Intermediate Species | Formation | Key Characteristics | Subsequent Reactions |

| Singlet Nitrene (S₁) | Photolysis of an azide precursor. | Short-lived, highly reactive, paired electrons. | Intersystem crossing, Protonation, Ring expansion. |

| Triplet Nitrene (T₁) | Intersystem crossing from the singlet state. | Longer-lived, diradical character, unpaired electrons. | Hydrogen abstraction, addition reactions. |

| Nitrenium Ion | Protonation of the singlet nitrene. | Cationic, highly electrophilic. | Reaction with nucleophiles. |

Energy Dissipation Mechanisms in Electronically Excited States

The energy dissipation of electronically excited states in nitroaromatic compounds, including methylnitrobiphenyl isomers, is governed by complex photophysical processes. These mechanisms are highly sensitive to the molecular structure and the surrounding solvent environment. Upon absorption of light, the molecule is promoted to an excited singlet state (S₁), from which it can relax back to the ground state (S₀) via several competing pathways. The dominant relaxation channels for nitro-substituted biphenyls involve intramolecular charge transfer, intersystem crossing, and internal conversion, with the efficiency of each pathway being strongly modulated by solvent polarity.

A key process in the excited-state dynamics of many nitroaromatic molecules is Intramolecular Charge Transfer (ICT). rsc.orgresearchgate.net The nitro group (–NO₂) is a strong electron-withdrawing group, which facilitates the transfer of electron density from the biphenyl ring system to the nitro moiety upon photoexcitation. This results in a highly polarized excited state. rsc.org In molecules with a "push-pull" character, this effect is even more pronounced.

The dynamics of this ICT process are often associated with structural rearrangements, particularly the twisting of the nitro group or the biphenyl rings relative to each other. This can lead to the formation of a Twisted Intramolecular Charge Transfer (TICT) state. rsc.orgnih.gov The stability and formation rate of this TICT state are heavily dependent on the polarity of the solvent. rsc.org

In polar solvents (e.g., acetonitrile), the highly polar TICT state is stabilized, promoting an ultrafast, often barrierless, twisting motion to populate this state. The rate of this process is primarily governed by the viscosity of the medium. rsc.orgresearchgate.net

In solvents of moderate polarity (e.g., ethyl acetate), the twisting process is slowed, and an equilibrium may be established between the initially excited state (often referred to as the locally excited or LE state) and the TICT state due to a small energy barrier. rsc.org

In nonpolar solvents (e.g., cyclohexane), the formation of the polar TICT state is energetically unfavorable, and the twisting motion can be completely hindered. rsc.orgresearchgate.net In such environments, other deactivation pathways become dominant. For instance, an ultrafast intersystem crossing (ISC) from the singlet excited state (S₁) to a nearby triplet state (T₂) may occur. rsc.orgresearchgate.net

The following interactive table summarizes the solvent-sensitive excited-state dynamics observed in a model push-pull nitrobiphenyl derivative, which illustrates the principles applicable to methylnitrobiphenyl compounds. rsc.orgresearchgate.net

| Solvent Polarity | Example Solvent | Dominant Relaxation Pathway | Mechanism Description |

|---|---|---|---|

| High | Acetonitrile | Twisted Intramolecular Charge Transfer (TICT) | Ultrafast, barrierless twisting of the molecular groups, leading to a stabilized polar excited state. Rate is governed by solvent viscosity. rsc.org |

| Moderate | Ethyl Acetate | Equilibrium between LE and TICT states | The rate of twisting is significantly slowed, and the locally excited (LE) and TICT states can interconvert due to a low energy barrier. rsc.org |

| Low / Nonpolar | Cyclohexane | Intersystem Crossing (ISC) | The twisting process to form a polar TICT state is retarded. The S₁ state undergoes rapid intersystem crossing to a triplet state, providing an alternative deactivation channel. rsc.orgresearchgate.net |

Reactivity in Specific Chemical Environments

The chemical reactivity of 1,1'-biphenyl, methylnitro- isomers is dictated by the electronic properties of the substituents on the biphenyl core. The interplay between the electron-donating methyl group (–CH₃) and the strongly electron-withdrawing nitro group (–NO₂) determines the susceptibility of the aromatic rings to attack by various reagents.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), an electrophile attacks the π-electron system of the aromatic ring. masterorganicchemistry.com The substituent groups already present on the ring influence both the rate of reaction and the position (regioselectivity) of the new substituent.

The methyl group is an activating group, meaning it increases the rate of EAS relative to unsubstituted benzene. It donates electron density into the ring primarily through an inductive effect, stabilizing the positively charged intermediate (arenium ion) formed during the reaction. It directs incoming electrophiles to the ortho and para positions. chemguide.co.uklibretexts.org

The nitro group is a strong deactivating group, decreasing the reaction rate significantly. It withdraws electron density from the ring through both inductive and resonance effects, destabilizing the arenium ion intermediate. It directs incoming electrophiles to the meta position. libretexts.org

In a methylnitrobiphenyl molecule, these effects operate simultaneously. The ring bearing the methyl group is "activated" and will be the preferred site of electrophilic attack, while the ring with the nitro group is "deactivated". Substitution will therefore occur predominantly on the methyl-substituted ring, at the positions ortho and para to the methyl group.

| Substituent | Effect on Reactivity | Directing Influence | Governing Electronic Effect |

|---|---|---|---|

| Methyl (–CH₃) | Activating | Ortho, Para | Inductive (electron-donating) |

| Nitro (–NO₂) | Deactivating | Meta | Inductive & Resonance (electron-withdrawing) |

Nucleophilic Aromatic Substitution

While aromatic rings are typically electron-rich and react with electrophiles, they can undergo nucleophilic aromatic substitution (SNAr) under specific conditions. wikipedia.orglibretexts.org The presence of a potent electron-withdrawing group, such as a nitro group, is crucial for this type of reaction. wikipedia.orglibretexts.org The nitro group activates the ring towards attack by a nucleophile by withdrawing electron density and stabilizing the negative charge of the intermediate formed, known as a Meisenheimer complex. libretexts.orglibretexts.org

For an SNAr reaction to proceed, a good leaving group (typically a halide) must be present on the ring, positioned ortho or para to the nitro group. wikipedia.orglibretexts.org This specific orientation allows the negative charge of the Meisenheimer complex to be delocalized onto the oxygen atoms of the nitro group through resonance, providing significant stabilization. libretexts.org Therefore, if a methylnitrobiphenyl isomer contains a halogen atom on the nitro-substituted ring at a position ortho or para to the nitro group, it will be susceptible to substitution by strong nucleophiles (e.g., alkoxides, amines).

Theoretical and Computational Investigations of Methylnitrobiphenyl Isomers

Quantum Chemical Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) Applications

No specific applications of Density Functional Theory to the study of 1,1'-Biphenyl, methylnitro- isomers have been found in the reviewed literature.

Ab Initio Molecular Orbital Theory Approaches

There is no available research detailing the use of Ab Initio Molecular Orbital Theory for the analysis of 1,1'-Biphenyl, methylnitro- isomers.

Energetics and Stability of Methylnitrobiphenyl Isomers

Potential Energy Surface Characterization

A characterization of the potential energy surface for the various isomers of 1,1'-Biphenyl, methylnitro- has not been reported in existing scientific studies.

Isomerization Pathways and Interconversion Barriers

Detailed studies on the isomerization pathways and the energy barriers for interconversion between the different isomers of 1,1'-Biphenyl, methylnitro- are not available in the current body of scientific literature.

Electronic Properties and Reactivity Prediction

There are no published computational studies that predict the electronic properties and reactivity of 1,1'-Biphenyl, methylnitro- isomers.

HOMO-LUMO Energy Gap Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a key indicator of molecular stability and reactivity. A smaller energy gap generally implies higher reactivity and lower stability.

Computational studies on methylnitrobiphenyl isomers have focused on determining these energy gaps to understand how the relative positions of the methyl and nitro groups influence the electronic characteristics of the biphenyl (B1667301) system.

For the isomer 3-methyl-4-nitro-1,1'-biphenyl (3-MNB) , DFT calculations using the B3LYP/6-311++G(d,p) basis set have determined the HOMO-LUMO energy gap to be 4.06 eV . researchgate.net This relatively large energy gap suggests that 3-MNB is a stable molecule with comparatively low reactivity. researchgate.net The HOMO and LUMO distributions for 3-MNB indicate that the electronic density is primarily located on the biphenyl ring system.

Systematic computational studies on various isomers of methylnitrobiphenyl would be necessary to establish a comprehensive understanding of the structure-property relationships. It is expected that isomers with the methyl and nitro groups in positions that enhance charge transfer across the biphenyl system would exhibit smaller HOMO-LUMO energy gaps. For instance, isomers with the methyl group in the para position of one ring and the nitro group in the para position of the other ring (e.g., 4-methyl-4'-nitrobiphenyl) would likely have a smaller energy gap compared to isomers where such charge transfer is less favorable.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Energy Gap (eV) |

|---|---|---|---|

| 3-methyl-4-nitro-1,1'-biphenyl | Not Reported | Not Reported | 4.06 |

| 4-(tert-butyl)-4'-nitro-1,1'-biphenyl | Not Reported | Not Reported | 3.97 |

Charge Transfer Characteristics

The presence of both an electron-donating group (methyl) and an electron-withdrawing group (nitro) on the biphenyl framework gives rise to intramolecular charge transfer (ICT) characteristics. The extent of this charge transfer is highly dependent on the relative positions of the substituents. Computational methods, particularly the analysis of the molecular electrostatic potential (MEP), provide valuable insights into the charge distribution and reactive sites of the molecule.

The MEP map for 3-methyl-4-nitro-1,1'-biphenyl (3-MNB) reveals the charge distribution across the molecule, which helps in determining the reactive sites. researchgate.net Regions of negative potential are typically associated with electrophilic reactivity, while regions of positive potential indicate nucleophilic reactivity. For 3-MNB, the nitro group, being strongly electron-withdrawing, creates a region of high positive potential on the adjacent ring, making it susceptible to nucleophilic attack. Conversely, the methyl group, being electron-donating, contributes to a region of relative negative potential.

The charge transfer characteristics can also be quantified through the calculation of Mulliken atomic charges and the molecular dipole moment. In push-pull systems like methylnitrobiphenyls, a significant dipole moment is expected, with the vector pointing from the electron-donating methyl group towards the electron-withdrawing nitro group. The magnitude of the dipole moment would vary among the isomers, reflecting the different geometric arrangements of the donor and acceptor groups.

Further computational analyses, such as Hirshfeld surface analysis and 2-D fingerprint plots, can be employed to explore the nature and percentage contribution of intermolecular interactions, which are influenced by the charge distribution within the molecule. researchgate.net

Reduction Potential and Proton Affinity Determinations

Theoretical calculations can predict the reduction potentials and proton affinities of molecules, providing insights into their electrochemical behavior and basicity. For nitrobiphenyl derivatives, the reduction potential is of particular interest due to the reducible nitro group. The ease of reduction is related to the energy of the LUMO; a lower LUMO energy generally corresponds to a more easily reduced molecule.

The most likely site of protonation is typically the most electron-rich and sterically accessible atom. In the case of methylnitrobiphenyl, this could be one of the oxygen atoms of the nitro group or a carbon atom on the aromatic ring with increased electron density due to the methyl group. DFT calculations can be used to determine the proton affinity at various potential sites to identify the most favorable protonation location.

Hyperpolarizability and Exaltation Index Studies

Molecules with significant intramolecular charge transfer, such as methylnitrobiphenyls, are often investigated for their nonlinear optical (NLO) properties. The first-order hyperpolarizability (β) is a measure of the second-order NLO response of a molecule. Computational methods are widely used to predict the hyperpolarizability of organic molecules.

For push-pull systems, the magnitude of the hyperpolarizability is strongly dependent on the strength of the donor and acceptor groups and the nature of the π-conjugated bridge connecting them. In methylnitrobiphenyl isomers, the biphenyl system acts as the π-bridge. The efficiency of charge transfer across this bridge, and thus the hyperpolarizability, will be sensitive to the torsional angle between the two phenyl rings and the positions of the methyl and nitro substituents.

Theoretical studies on substituted biphenyls have shown that the introduction of donor and acceptor groups can significantly enhance the hyperpolarizability. It is expected that isomers of methylnitrobiphenyl where the methyl and nitro groups are positioned to maximize the charge transfer along the long axis of the molecule (e.g., 4-methyl-4'-nitrobiphenyl) would exhibit the largest hyperpolarizabilities.

The exaltation index, which is the difference between the observed molecular refractivity and the sum of atomic and bond refractions, is another measure of electron delocalization and can be related to the NLO properties. While not directly calculated in most standard computational packages, the components needed for its estimation, such as polarizability, can be computed.

Spectroscopic Parameter Prediction and Validation

Computational chemistry plays a vital role in the prediction and interpretation of spectroscopic data. By simulating vibrational and electronic spectra, researchers can gain a deeper understanding of the molecular structure and electronic transitions.

Computational Simulation of Vibrational and Electronic Spectra

Theoretical calculations of vibrational frequencies, typically performed using DFT methods, can aid in the assignment of experimental infrared (IR) and Raman spectra. For a given methylnitrobiphenyl isomer, a frequency calculation on the optimized geometry yields a set of vibrational modes and their corresponding frequencies and intensities. These calculated spectra can be compared with experimental data to confirm the structure of the synthesized compound. For instance, the calculated vibrational frequencies for a related molecule, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, have been shown to be in good agreement with experimental data. scispace.comresearchgate.net

The simulation of electronic spectra, usually carried out using Time-Dependent Density Functional Theory (TD-DFT), provides information about the electronic transitions of a molecule. The output of a TD-DFT calculation includes the excitation energies (which can be converted to wavelengths) and the oscillator strengths (which are related to the intensity of the absorption bands).

For methylnitrobiphenyl isomers, the electronic spectra are expected to be dominated by π-π* transitions within the biphenyl system. The presence of the methyl and nitro groups will cause shifts in the absorption maxima (λmax) compared to unsubstituted biphenyl. The intramolecular charge transfer from the methyl-substituted ring to the nitro-substituted ring is expected to give rise to a new, lower-energy absorption band. The position and intensity of this charge-transfer band will be highly sensitive to the isomeric structure and the solvent environment.

For example, in the calculated UV-Vis spectrum of a related nitro-containing aromatic compound, the maximum absorption peak was attributed to electronic transitions from the HOMO to the LUMO+1. researchgate.net Similar analyses for the various isomers of methylnitrobiphenyl would reveal how the positions of the substituents affect the energies and characteristics of the electronic transitions.

| Isomer | Calculated λmax (nm) | Dominant Transition |

|---|---|---|

| Data not available | Data not available | Data not available |

Stereochemical Aspects of Methylnitrobiphenyl Systems

Atropisomerism and Restricted Rotation about the Biphenyl (B1667301) Bond

Atropisomerism is a unique form of stereoisomerism resulting from restricted rotation about a single bond, where the steric strain barrier is high enough to allow for the isolation of individual conformers, or rotamers stereoelectronics.org. In the context of methylnitrobiphenyls, the pivotal bond is the sp²-sp² carbon-carbon single bond linking the two substituted phenyl rings. While free rotation typically occurs around single bonds, the presence of substituents, particularly in the ortho positions (positions 2, 2', 6, and 6'), can create significant steric hindrance stereoelectronics.orgwikipedia.org.

For a methylnitrobiphenyl molecule to be chiral, the rotation around the central C-C bond must be sufficiently restricted to prevent the interconversion of its mirror images at room temperature. The transition state for this rotation involves a planar or near-planar conformation of the two rings. In this conformation, the ortho substituents come into close proximity, leading to severe van der Waals repulsion and a high energy barrier. If this energy barrier is sufficiently high (generally > 80-100 kJ/mol), the enantiomeric conformers can be isolated as stable compounds pharmaguideline.com. This type of isomerism, arising from hindered rotation, is termed atropisomerism, and the resulting isomers are called atropisomers stereoelectronics.orgpharmaguideline.com.

The magnitude of the rotational energy barrier in substituted biphenyls is primarily a function of the steric bulk of the ortho substituents wikipedia.org. Larger substituents lead to greater steric hindrance in the planar transition state, resulting in a higher barrier to rotation and more stable atropisomers. The methyl group (-CH₃) and the nitro group (-NO₂) are both considered sufficiently bulky to significantly restrict rotation when placed in the ortho positions of a biphenyl system.

The stability of atropisomers is often discussed in terms of the half-life of racemization (t½), the time it takes for a sample of a pure enantiomer to become a 50:50 mixture of both enantiomers. A generally accepted threshold for atropisomers to be considered stable at a given temperature is a half-life of at least 1000 seconds (approximately 16.7 minutes). This corresponds to a free energy of activation (ΔG‡) for rotation of about 93.5 kJ/mol (22.3 kcal/mol) at 300 K (27 °C) pharmaguideline.com.

The rotational barriers are influenced by several factors:

Size of Ortho Substituents: The primary determinant is the van der Waals radius of the groups at the ortho positions. Both methyl and nitro groups exert significant steric hindrance.

Number of Ortho Substituents: Biphenyls with substituents in all four ortho positions (e.g., a 2,2',6,6'-tetrasubstituted biphenyl) will have the highest rotational barriers. A trisubstituted biphenyl will have a lower barrier, and a disubstituted biphenyl lower still.

Buttressing Effects: Substituents at the meta positions (3, 3', 5, 5') adjacent to ortho groups can further increase the effective steric size of the ortho substituents, thereby raising the rotational barrier.

Table 1: Calculated and Experimental Rotational Barriers for an Analogous Chiral Biphenyl

| Compound | Method | Rotational Barrier (ΔG‡) |

|---|---|---|

| 2-carboxy-2'-methoxy-6-nitrobiphenyl | DFT Calculation (B3LYP/6-311+G(d,p)) | 23.3 kcal/mol |

| 2-carboxy-2'-methoxy-6-nitrobiphenyl | Dynamic HPLC | 23.2 kcal/mol |

| 2-carboxy-2'-methoxy-6-nitrobiphenyl | Racemization Rate (CD) | 22.9 kcal/mol |

(Data sourced from Ceccacci F. et al., 2003)

These values, being above the ~22 kcal/mol threshold, indicate that such compounds are configurationally stable at room temperature. It can be inferred that methylnitrobiphenyls with similar ortho-substitution patterns, such as 2-methyl-6-nitro-1,1'-biphenyl derivatives, would also exhibit substantial rotational barriers leading to stable atropisomers.

Chirality and Enantiomeric Interconversion in Substituted Biphenyls

Chirality is the geometric property of a molecule that is non-superimposable on its mirror image. In methylnitrobiphenyl systems, chirality arises not from a point-like chiral center (an asymmetric carbon atom) but from the axial chirality of the molecule as a whole pharmaguideline.com. The chiral axis is the C1-C1' bond connecting the two phenyl rings. When rotation around this bond is restricted, and the substitution pattern avoids certain symmetry elements, the molecule and its mirror image are distinct, non-interconverting enantiomers.

Enantiomeric interconversion, or racemization, occurs when a pure enantiomer converts into a mixture of equal parts of both enantiomers. For atropisomers, this process happens through the rotation about the biphenyl single bond, passing through the high-energy planar transition state. The rate of this interconversion is inversely related to the height of the rotational energy barrier. For methylnitrobiphenyls with high barriers (e.g., those with two or more ortho substituents), this interconversion is very slow at ambient temperatures, allowing the enantiomers to be separated and studied individually.

For a substituted biphenyl to be chiral, it must lack any improper axis of rotation (Sₙ), which includes planes of symmetry (σ, which is S₁) and centers of inversion (i, which is S₂). Even with restricted rotation, a molecule can be achiral if its structure possesses such symmetry.

The conditions for achirality in a methylnitrobiphenyl system, assuming hindered rotation, are:

Presence of a Plane of Symmetry: If one of the phenyl rings is symmetrically substituted with respect to the C1-C1' bond axis, the molecule will have a plane of symmetry and be achiral. For example, a 2,6-dimethyl-2',6'-dinitrobiphenyl is achiral because a plane can be passed through one ring that is a mirror plane for the other, even in a twisted conformation.

Identical Ortho Substituents on One Ring: If the two ortho substituents on the same phenyl ring are identical (e.g., 2,6-dimethyl-x'-nitro-biphenyl), the molecule will possess a plane of symmetry that bisects that ring, rendering it achiral, regardless of the substitution on the other ring.

Therefore, for a methylnitrobiphenyl to be chiral and resolvable, each ring must be unsymmetrically substituted with respect to the bond axis. A common substitution pattern that leads to chirality is A-B substitution on both rings, such as in 2-methyl-2'-nitrobiphenyl. Here, neither ring is symmetric, and the molecule as a whole lacks a plane of symmetry in its stable, twisted conformation.

The absolute configuration of atropisomers is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, adapted for axial chirality. The procedure involves viewing the molecule along the chiral axis and assigning priorities to the four ortho substituents.

The steps for assigning the configuration (Rₐ or Sₐ) to a chiral methylnitrobiphenyl are as follows:

Orient the Molecule: View the molecule along the axis of the C1-C1' bond.

Identify Priority Groups: Identify the four ortho substituents (in positions 2, 2', 6, and 6'). If an ortho position is unsubstituted, the group is hydrogen.

Assign Priorities: Assign priorities (1 through 4) to these four groups based on the standard CIP rules (higher atomic number gets higher priority). A crucial additional rule, the "proximity rule," is applied: the two groups on the "near" ring take priority over the two groups on the "far" ring. Within a ring, the standard CIP rules apply.

Determine Configuration: Trace the path from priority 1 to 2 to 3. If the path is clockwise, the configuration is designated Rₐ (for Rectus). If the path is counter-clockwise, the configuration is Sₐ (for Sinister).

Example: Assignment for (Rₐ)-2-methyl-2'-nitrobiphenyl

View the molecule along the C1-C1' bond, with the 2-methyl substituted ring considered "near" and the 2'-nitro substituted ring "far".

The four ortho groups are: -CH₃ (at C2), -H (at C6), -NO₂ (at C2'), and -H (at C6').

Priority Assignment:

The "near" groups (-CH₃ and -H) have higher priority than the "far" groups (-NO₂ and -H).

Between the near groups, -CH₃ has priority over -H. Thus, -CH₃ is priority 1 and the near -H is priority 2 .

Between the far groups, -NO₂ has priority over -H. Thus, -NO₂ is priority 3 and the far -H is priority 4 .

Determine Configuration: Tracing the path from 1 (-CH₃) → 2 (-H near) → 3 (-NO₂), the direction is clockwise. Therefore, the configuration is assigned Rₐ .

This systematic nomenclature allows for the unambiguous description of a specific enantiomer of a chiral methylnitrobiphenyl.

Environmental Fate and Transformation Pathways of Methylnitrobiphenyls

Atmospheric Chemistry and Photochemical Degradation Pathways

The atmosphere serves as a significant medium for the transport and transformation of semi-volatile organic compounds like methylnitrobiphenyls. Their fate in this compartment is largely governed by photochemical reactions, primarily initiated by hydroxyl radicals (•OH).

Atmospheric photochemical models are essential tools for understanding and predicting air quality. These models often rely on "surrogate" compounds to represent the complex mixture of organic compounds present in emissions. While specific studies detailing the use of methylnitrobiphenyls as surrogates are limited, the broader class of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) is recognized for its importance in atmospheric chemistry.

Bioremediation and Biodegradation Potential in Environmental Systems

Bioremediation, the use of biological organisms to clean up contaminated environments, is a promising strategy for addressing pollution by nitroaromatic compounds. The biodegradation of these compounds is a key process that determines their persistence in soil and water.

The presence of the nitro group, an electron-withdrawing substituent, generally makes aromatic compounds more resistant to microbial attack. However, a diverse range of microorganisms, including bacteria and fungi, have evolved enzymatic machinery to degrade nitroaromatic compounds. The microbial degradation of 3-methyl-4-nitrophenol (B363926), a compound structurally similar to certain methylnitrobiphenyl isomers, has been studied in detail. For instance, the bacterium Burkholderia sp. strain SJ98 can utilize 3-methyl-4-nitrophenol as a sole source of carbon and energy nih.gov. The degradation pathway involves the enzymatic removal of the nitro group and subsequent cleavage of the aromatic ring nih.gov.

Several general strategies for the microbial degradation of nitroaromatic compounds have been identified:

Reduction of the Nitro Group: Under anaerobic or anoxic conditions, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group. This initial transformation can make the compound more amenable to further degradation.

Oxidative Removal of the Nitro Group: Aerobic microorganisms can employ monooxygenase or dioxygenase enzymes to attack the aromatic ring, leading to the elimination of the nitro group as nitrite.

Ring Cleavage: Following the initial transformation of the nitro group, the aromatic ring is typically hydroxylated and subsequently cleaved by dioxygenase enzymes. The resulting aliphatic intermediates are then funneled into central metabolic pathways.

While specific studies on the bioremediation of methylnitrobiphenyls are not widely available, the known degradation pathways for other nitroaromatic compounds provide a strong indication of their potential biodegradability. The feasibility of bioremediation would depend on factors such as the specific isomer, the presence of suitable microbial communities, and environmental conditions.

| Degradation Intermediate of a Structurally Similar Compound |

| Catechol |

| Source: Bhushan et al. (2000) nih.gov |

Environmental Distribution and Persistence Considerations

The environmental distribution of methylnitrobiphenyls is influenced by their physical and chemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow). These properties determine whether the compounds will preferentially reside in air, water, soil, or sediment.

Nitro-PAHs, the broader class to which methylnitrobiphenyls belong, are found in various environmental compartments, including the atmosphere, water, and soil nih.govacs.orgcopernicus.org. Their presence in remote regions like the Arctic suggests their potential for long-range atmospheric transport copernicus.org.

The persistence of a chemical in the environment is a measure of how long it remains in a particular environmental compartment before being degraded or transformed. Due to the stabilizing effect of the nitro group, nitroaromatic compounds are generally considered to be persistent organic pollutants (POPs) accessscience.comcec.org. Their persistence can lead to long-term exposure for ecosystems and humans.

The potential for bioaccumulation, the process by which a chemical concentrates in an organism's tissues to a level higher than that in the surrounding environment, is a significant concern for persistent organic pollutants accessscience.comcec.orgpublications.gc.cacanada.ca. Bioaccumulation is often correlated with a compound's lipophilicity (fat-loving nature), which can be estimated by its Kow value. While specific data for methylnitrobiphenyls are lacking, their structural similarity to other persistent and bioaccumulative compounds warrants further investigation into their bioaccumulation potential.

| Criteria for Persistence and Bioaccumulation |

| Persistence: Half-life in water greater than 2 months, in soil or sediment greater than 6 months. |

| Bioaccumulation: Bioconcentration Factor (BCF) or Bioaccumulation Factor (BAF) greater than 5000. |

| Source: Stockholm Convention on Persistent Organic Pollutants |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.